[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3,4-DIMETHYLPHENYL)METHANONE
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a structurally complex compound featuring a methanone core linked to a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group and a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group introduces steric and electronic effects that could influence binding interactions in pharmacological contexts.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-3-5-18(11-16(15)2)21(24)23-9-7-22(8-10-23)13-17-4-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDOGPVNOUJXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring through nucleophilic substitution reactions.
Final Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate product with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. It may have applications in the treatment of neurological disorders and certain types of cancer, owing to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of advanced polymers and resins.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazoline derivatives (e.g., 1h and 2h in ) sharing the 3,4-dimethylphenyl substituent. While these compounds differ in core structure (pyrazoline vs. methanone-piperazine), their comparison highlights critical differences in synthesis, physicochemical properties, and structural motifs.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Comparisons:
Synthetic Routes: The pyrazoline derivatives (1h, 2h) are synthesized via cyclization of chalcones with (3,4-dimethylphenyl)hydrazine in acetic acid/HCl, yielding 80–85% . The target compound likely requires a multi-step synthesis involving coupling of a piperazine derivative with a benzodioxolylmethyl group and a 3,4-dimethylphenylmethanone precursor. Such steps may involve amide bond formation or nucleophilic substitution, differing significantly from the pyrazoline pathway.
The benzodioxole group in the target compound may enhance metabolic resistance compared to the alkoxyphenyl groups in 1h/2h, which are prone to demethylation or dealkylation .
Spectroscopic Signatures: IR: The target compound’s benzodioxole ether (C-O-C) and methanone (C=O) stretches (~1250 and ~1680 cm⁻¹) differ from the pyrazolines’ C=O (1682–1685 cm⁻¹) and alkoxy C-O (1255–1257 cm⁻¹) peaks. NMR: The target’s piperazine protons (δ ~2.5–3.5 ppm) and benzodioxole methylene (δ ~4.5–5.0 ppm) would contrast with the pyrazoline’s Ha/Hb protons (δ ~3.1–3.8 ppm) and alkoxy signals (δ ~3.75–4.02 ppm) .
Physicochemical Properties :
- The piperazine moiety in the target compound likely increases water solubility at acidic pH due to protonation, whereas the pyrazolines’ alkoxyphenyl groups enhance lipophilicity.
- Melting points for pyrazolines (1h : 120–124°C; 2h : 102–106°C) suggest crystalline stability, while the target compound’s melting point would depend on the flexibility of the piperazine linker.
Research Findings and Implications
- Pyrazolines () : Demonstrated high yields (80–85%) and purity via recrystallization and chromatography. Their alkoxy groups influence solubility and electronic properties, critical for optimizing bioactivity .
- Target Compound : While direct data are unavailable, structural analogs suggest the benzodioxole group may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies. The piperazine moiety could serve as a protonable site for salt formation, aiding formulation.
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- CAS Number : 6854-34-8
Research indicates that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone exhibit a range of biological activities through various mechanisms:
- Antitumor Activity : Many piperazine derivatives have shown efficacy against cancer cells by inhibiting specific pathways involved in tumor growth. For instance, they may target the BRAF(V600E) mutation and other oncogenic pathways, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Studies have suggested that benzodioxole derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating a promising area for further investigation .
Biological Activity Data Table
Case Studies
- Antitumor Efficacy :
-
Anti-inflammatory Research :
- In another investigation, compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone were tested for their ability to reduce inflammation in animal models. The findings showed a marked decrease in inflammatory markers following treatment .
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone, and what key reagents are involved?
- Methodology : A multi-step approach is typically employed:
- Step 1 : Formation of the benzodioxole core via cyclization of catechol derivatives using acid catalysts.
- Step 2 : Functionalization of the piperazine ring via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Step 3 : Final coupling of the benzodioxolylmethylpiperazine moiety to the 3,4-dimethylphenylmethanone group using coupling agents like EDCI/HOBt or DCC .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural elucidation?
- Approach :
- Complementary Techniques : Use X-ray crystallography (e.g., SHELX for refinement) to resolve ambiguities in NMR assignments, such as distinguishing rotational isomers of the piperazine ring .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate stereochemistry .
Q. What computational strategies are effective for predicting the compound’s biological target interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with benzodioxole oxygen atoms) using MOE or Discovery Studio .
- Validation : Cross-check with in vitro assays (e.g., radioligand binding assays for receptor affinity) .
Q. How do structural modifications to the benzodioxole or piperazine groups affect pharmacokinetic properties?
- SAR Insights :
- Benzodioxole : Methylation at the 5-position enhances metabolic stability by reducing CYP450 oxidation .
- Piperazine : Substituents like 3,4-dimethylphenyl improve lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration .
- Experimental Design : Synthesize analogs (e.g., replacing piperazine with morpholine) and compare solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
